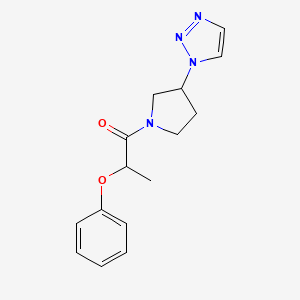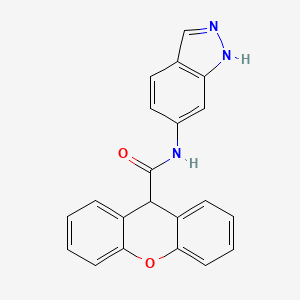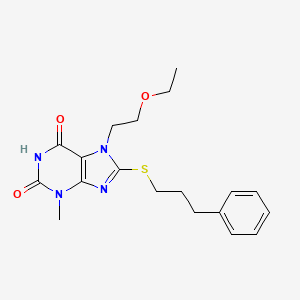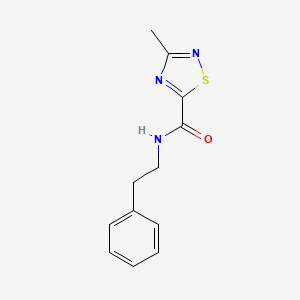
3-methyl-N-phenethyl-1,2,4-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . This moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can afford the corresponding 1,3,4-thiadiazole derivatives .
Molecular Structure Analysis
The molecular structure of a compound determines its requirement for various pharmacological activities. The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .
Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives are diverse and depend on the specific substituents on the thiadiazole ring. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones can yield 1,3,4-thiadiazole derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific substituents on the thiadiazole ring. For example, the HOMO–LUMO energies and Fukui’s indices were established by applying the DFT/B3LYP molecular modeling methodology .
Scientific Research Applications
Anticancer Properties
Thiadiazole derivatives have demonstrated promising anticancer activities against a range of cancer cell lines. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups exhibited significant in vitro anticancer activity, highlighting the potential of thiadiazole derivatives in cancer treatment (Tiwari et al., 2017). Furthermore, novel thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and anticancer activities, indicating the versatility of thiadiazole compounds in therapeutic applications (Gomha et al., 2017).
Fluorescence Studies
Research on thiadiazole derivatives also extends to their spectroscopic properties, including fluorescence. Studies have shown that certain thiadiazole compounds exhibit interesting fluorescence effects, which could be utilized in bio-imaging and molecular probes (Matwijczuk et al., 2018).
Synthesis and Chemical Properties
The synthesis of thiadiazole derivatives is an area of active research, with studies focusing on developing efficient methods for producing these compounds. For example, microwave-assisted synthesis has been used to create thiadiazole derivatives with significant biological activities, demonstrating the importance of synthetic methodology in medicinal chemistry (Tiwari et al., 2017).
DNA Interaction Studies
Some thiadiazole derivatives have been investigated for their ability to interact with DNA, which is crucial for understanding their mechanism of action in biological systems. Research has shown that certain compounds can inhibit the methylation of tumor DNA, suggesting a potential route for anticancer activity (Hovsepyan et al., 2019).
Mechanism of Action
Target of Action
The primary target of 3-Methyl-N-(2-Phenylethyl)-1,2,4-Thiadiazole-5-Carboxamide is the quorum sensing (QS) system in bacteria . QS is a cell density-dependent mechanism that bacteria use to regulate gene expression in response to small signal molecules known as autoinducers . This bacterial cell-to-cell communication controls various biological traits, including biofilm formation and the expression of virulence factors .
Mode of Action
3-Methyl-N-(2-Phenylethyl)-1,2,4-Thiadiazole-5-Carboxamide acts as a quorum sensing inhibitor (QSI) . It interferes with the QS system, thereby inhibiting QS-regulated activities . This compound can restrain the virulence of pathogens, enabling the host to use its own defense .
Biochemical Pathways
The compound affects the biochemical pathways associated with QS-regulated activities. By inhibiting QS, it disrupts the communication between bacterial cells, which in turn affects the regulation of certain phenotypes and the expression of virulence factors . This can lead to a reduction in biofilm formation and a decrease in the pathogenicity of the bacteria .
Result of Action
The inhibition of QS-regulated activities by 3-Methyl-N-(2-Phenylethyl)-1,2,4-Thiadiazole-5-Carboxamide can lead to significant changes at the molecular and cellular levels. It can reduce biofilm formation, inhibit the production of virulence factors, and decrease the pathogenicity of bacteria . This can result in a reduction in bacterial infections and an increase in the effectiveness of the host’s own defense mechanisms .
Action Environment
The action, efficacy, and stability of 3-Methyl-N-(2-Phenylethyl)-1,2,4-Thiadiazole-5-Carboxamide can be influenced by various environmental factors. For instance, the presence of other microbial species and the physical and chemical conditions of the environment can affect the compound’s action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-(2-phenylethyl)-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9-14-12(17-15-9)11(16)13-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDQGJOTAYQFEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

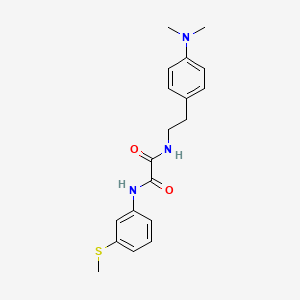
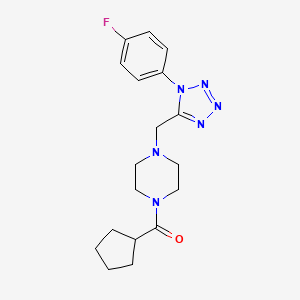

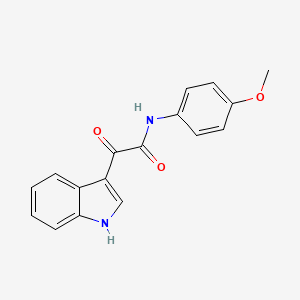
![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394998.png)

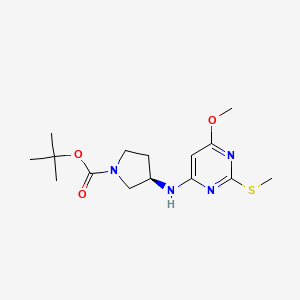
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395002.png)
![N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2395003.png)
![2-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2395006.png)
